3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate typically involves the esterification of dec-2-enoic acid with carnitine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Dec-2-enoic acid+Carnitine→this compound+Water
Industrial Production Methods
it is likely that similar esterification processes are scaled up for industrial synthesis, involving the use of large reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the dec-2-enoyl group to a single bond, forming saturated derivatives.
Substitution: The ester bond can be hydrolyzed under basic conditions to yield dec-2-enoic acid and carnitine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Dec-2-enoic acid derivatives.
Reduction: Saturated fatty acyl carnitine derivatives.
Substitution: Dec-2-enoic acid and carnitine.
Scientific Research Applications
3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in fatty acid metabolism and transport within cells.
Medicine: Explored for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the synthesis of specialized lipids and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate involves its role as a fatty acyl carnitine. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, a process crucial for energy production in cells. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from carnitine to coenzyme A, forming acyl-CoA derivatives that enter the β-oxidation pathway.
Comparison with Similar Compounds
Similar Compounds
- O-hexanoyl-R-carnitine
- O-octanoyl-R-carnitine
- O-decanoyl-R-carnitine
- Palmitoylcarnitine
- Stearoylcarnitine
Uniqueness
3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate is unique due to its specific structure, which includes a dec-2-enoyl group esterified to carnitine. This structure imparts distinct chemical and biological properties, such as its ability to participate in specific metabolic pathways and its reactivity in esterification and hydrolysis reactions .
Properties
IUPAC Name |
3-dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAQTMTDSXVQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721583 |
Source
|
Record name | 3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137132-43-5 |
Source
|
Record name | 3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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